molecular formula C12H24O2 B8134299 (R)-2-Butyloctanoic acid

(R)-2-Butyloctanoic acid

Cat. No.: B8134299
M. Wt: 200.32 g/mol
InChI Key: OARDBPIZDHVTCK-LLVKDONJSA-N
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Description

(R)-2-Butyloctanoic acid: is an organic compound with the molecular formula C12H24O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the family of fatty acids and is characterized by a long hydrocarbon chain with a carboxylic acid group at one end and a butyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Butyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of the corresponding unsaturated fatty acid. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: (R)-2-Butyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form primary alcohols.

    Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Chemistry: (R)-2-Butyloctanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.

Biology: In biological research, this compound is used to study the metabolism of fatty acids and their role in cellular processes. It is also used in the development of lipid-based drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and plasticizers. It is also used as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (R)-2-Butyloctanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as fatty acid synthase and acyl-CoA synthetase. These enzymes catalyze the conversion of this compound into its active forms, which then participate in cellular processes such as energy production and signal transduction.

Comparison with Similar Compounds

    (2S)-2-Butyloctanoic acid: The enantiomer of (R)-2-Butyloctanoic acid, differing only in the spatial arrangement of atoms.

    2-Methyloctanoic acid: A structurally similar compound with a methyl group instead of a butyl group.

    2-Ethyloctanoic acid: Another similar compound with an ethyl group instead of a butyl group.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in stereochemical studies and applications where chirality plays a crucial role.

Properties

IUPAC Name

(2R)-2-butyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARDBPIZDHVTCK-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](CCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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